Methyl 3-amino-2-chloro-4,5-difluorobenzoate
Description
Methyl 3-amino-2-chloro-4,5-difluorobenzoate is a fluorinated aromatic ester with a molecular formula of C₈H₆ClF₂NO₂. This compound features a benzoate backbone substituted with an amino group at position 3, a chlorine atom at position 2, and fluorine atoms at positions 4 and 3. The strategic placement of electron-withdrawing (Cl, F) and electron-donating (NH₂) groups influences its electronic properties, solubility, and reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for antibacterial and anticancer agents .
Properties
IUPAC Name |
methyl 3-amino-2-chloro-4,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO2/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBIAFFDTFFTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339551-27-7 | |
| Record name | methyl 3-amino-2-chloro-4,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-chloro-4,5-difluorobenzoate typically involves the esterification of 3-amino-2-chloro-4,5-difluorobenzoic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as nitro compounds.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 3-amino-2-chloro-4,5-difluorobenzoic acid.
Scientific Research Applications
Enzyme Inhibition
Methyl 3-amino-2-chloro-4,5-difluorobenzoate has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has shown potential as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition can be particularly relevant in the context of treating diseases such as malaria, where the enzyme plays a key role in the life cycle of the Plasmodium parasite .
Anticancer Properties
The compound's structural features suggest that it may interact with proteins involved in cancer progression. Research indicates that compounds with similar structures can inhibit pathways regulated by kinases such as B-Raf, which is implicated in several types of cancers including melanoma . The potential for this compound to act as a B-Raf inhibitor positions it as a candidate for further investigation in cancer therapeutics.
Protein-Ligand Interactions
Studies have highlighted the compound's binding affinity to various proteins, suggesting its utility in drug design. The difluoro and amino substituents enhance its interaction with biomolecules, making it a valuable building block for synthesizing more complex therapeutic agents .
Case Studies
Recent studies have focused on optimizing the biological activity of this compound through structural modifications. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing biological activity against targeted enzymes.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of fluorinated benzoates are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Methyl 3-amino-2-chloro-4,5-difluorobenzoate and related compounds:
Key Observations
Brominated analogs (e.g., Methyl 2-bromo-4,5-difluorobenzoate) exhibit higher molecular weights and may display distinct reactivity in nucleophilic substitution reactions due to bromine’s polarizability .
Physicochemical Properties: The carboxylic acid derivative (3-chloro-2,4,5-trifluorobenzoic acid) demonstrates intermolecular hydrogen bonding, leading to dimer formation and reduced solubility in nonpolar solvents compared to its ester counterparts . Amino group positioning (e.g., 3-NH₂ vs. 5-NH₂) alters electronic distribution, affecting binding affinity in drug-receptor interactions .
Applications in Drug Development: this compound’s multisubstituted structure is advantageous in synthesizing quinolone antibiotics, where fluorine and chlorine atoms enhance membrane permeability and target binding . Non-chlorinated analogs (e.g., Methyl 2-amino-4,5-difluorobenzoate) are prioritized in anticancer research due to their balanced lipophilicity and lower toxicity profiles .
Biological Activity
Methyl 3-amino-2-chloro-4,5-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications in research, and potential therapeutic uses.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈ClF₂N O₂. Its structure includes:
- An amino group (-NH₂) which can engage in hydrogen bonding.
- Two fluorine atoms that enhance lipophilicity and stability.
- A chlorine atom that contributes to its reactivity.
This unique combination of functional groups allows the compound to interact with various biological targets, making it a valuable tool in drug discovery and development .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular processes. The compound can act as either an inhibitor or activator depending on the specific molecular target. The following mechanisms are notable:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially altering their activity .
- Signal Transduction : It may influence pathways involved in metabolic regulation or gene expression modulation .
Biological Applications
This compound is utilized in various fields:
- Medicinal Chemistry : It serves as a lead compound for developing new pharmaceuticals targeting specific diseases.
- Biochemical Assays : Used to study enzyme interactions and metabolic pathways, providing insights into cellular functions .
- Agrochemicals : Its properties make it suitable for developing pesticides and herbicides .
Case Studies
- Antimalarial Activity : A study focused on optimizing derivatives of related compounds demonstrated that modifications in the molecular structure could enhance antimalarial efficacy. The findings suggest that similar structural analogs may improve pharmacokinetic profiles and therapeutic outcomes against malaria .
- Cytotoxicity Studies : Research on related compounds indicated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Activity : Preliminary studies show that this compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential as an antibacterial agent .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
